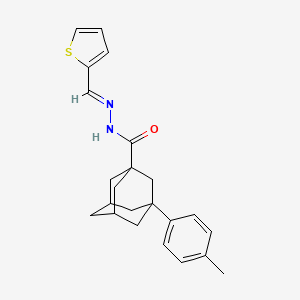
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide, also known as MMBS, is a sulfonamide compound that has been widely used in scientific research. It is a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. MMBS has been shown to have potential therapeutic applications in cancer treatment, as well as in the diagnosis and imaging of tumors.
Mechanism of Action
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide selectively inhibits CA IX, an enzyme that is involved in the regulation of pH in cancer cells. CA IX is overexpressed in hypoxic tumor cells, where it plays a crucial role in maintaining the intracellular pH balance. 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide binds to the active site of CA IX, blocking its enzymatic activity and disrupting the pH regulation in cancer cells. This leads to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. Moreover, 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has been shown to decrease the intracellular pH in cancer cells, which leads to the disruption of various cellular processes. 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential in cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide in lab experiments include its selectivity for CA IX, its potential therapeutic applications in cancer treatment, and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments. 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide. One area of interest is the development of 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide-based targeted cancer therapies. This involves the conjugation of 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide with other molecules, such as antibodies or nanoparticles, to enhance its selectivity for cancer cells and improve its pharmacokinetic properties. Another area of interest is the development of imaging agents based on 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide. This involves the labeling of 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide with radioactive isotopes, which can be used for the diagnosis and imaging of tumors. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide and optimize its therapeutic potential in cancer treatment.
Synthesis Methods
The synthesis of 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide involves the reaction of 3-methylbutylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base catalyst. The reaction yields 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide as a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Its selective inhibition of CA IX, which is overexpressed in hypoxic tumor cells, makes it a promising candidate for the development of targeted cancer therapies. 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, it has been demonstrated to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-10(2)7-8-14-18(15,16)12-5-6-13(17-4)11(3)9-12/h5-6,9-10,14H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSFNMYBZTVQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B5758263.png)





![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)



![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)
![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)